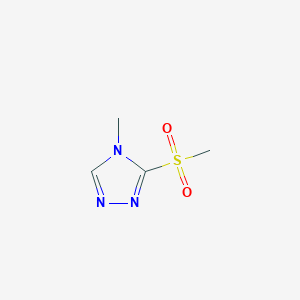

3-methanesulfonyl-4-methyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-methyl-3-methylsulfonyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-3-5-6-4(7)10(2,8)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMWUFZQDSJIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Catalyzed Oxidative Cyclization

Copper-catalyzed oxidative cyclization represents a widely adopted strategy for constructing the 1,2,4-triazole core. Huang et al. (2015) demonstrated that amidines react with trialkylamines in dimethylformamide (DMF) under aerobic conditions, with Cu(I) catalysts and K₃PO₄ as a base, to yield 1,3-disubstituted triazoles . Adapting this method, 4-methyl-4H-1,2,4-triazole intermediates can be synthesized and subsequently sulfonylated.

Procedure :

-

Cyclization : 4-Methylamidine (1.0 equiv) is treated with CuI (10 mol%), K₃PO₄ (2.0 equiv), and DMF under O₂ at 80°C for 12 hours.

-

Sulfonylation : The resulting 4-methyltriazole reacts with methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C→25°C.

One-Pot Cascade Reactions

Yavari and Khaledian (2020) developed a one-pot method for 1,3-disubstituted triazoles using hydrazonoyl chlorides and N-methylimidazole (NMI) . This approach avoids isolation of intermediates, making it suitable for scaling.

Mechanism :

-

Step 1 : Nucleophilic substitution between hydrazonoyl chloride and NMI forms a transient adduct.

-

Step 2 : Thermal [3+2] cycloaddition and C–N bond cleavage yield the triazole ring.

Adaptation for Target Compound :

-

Replace NMI with methyl-substituted nucleophiles.

-

Introduce methanesulfonyl via post-cyclization oxidation of a thioether intermediate .

Conditions :

Oxidative Desulfurization of Thiol intermediates

A patent by CN103145632B (2013) describes synthesizing triazoles via desulfurization of 5-mercapto intermediates . This method avoids hazardous diazotization steps.

Procedure :

-

Cyclization : Thiosemicarbazide reacts with methyl oxalyl chloride to form 5-mercapto-triazole-3-carboxylic acid.

-

Oxidation : Treat with H₂O₂ in acetic acid to replace the thiol group with a sulfonyl moiety.

-

Esterification : Methanol and HCl yield the final product.

Key Parameters :

Electrochemical Synthesis

Yang and Yuan’s electrochemical method (2021) enables metal-free triazole synthesis using NH₄OAc and aryl hydrazines . Iodide radicals generated in situ facilitate C–N bond formation.

Adapted Workflow :

-

Anode : Generate I₂ from KI electrolyte.

-

Cyclization : Combine 4-methylhydrazine and methanesulfonylacetamide under constant potential (1.2 V).

-

Isolation : Extract with ethyl acetate and crystallize.

Advantages :

Acid-Catalyzed Cyclization

Siddaiah et al. reported HClO₄-SiO₂ as a recyclable catalyst for triazole synthesis . This method suits substrates sensitive to metal contamination.

Steps :

-

Condensation : Mix methyl carbazate with methanesulfonylacetic acid in toluene.

-

Cyclization : Add HClO₄-SiO₂ (20 mol%) and reflux at 80°C for 8 hours.

Outcome :

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cu-Catalyzed | 80°C, O₂, 12h | 68–75 | High regioselectivity | Requires metal removal |

| One-Pot | 85°C, MeCN, 16h | 71–89 | Scalable, minimal purification | Limited to specific substrates |

| Oxidative Desulfurization | 50°C, H₂O₂/AcOH, 6h | 82 | Avoids diazotization | Multi-step process |

| Electrochemical | 1.2 V, RT, 8h | 70–78 | Green chemistry, metal-free | Specialized equipment needed |

| Acid-Catalyzed | 80°C, HClO₄-SiO₂, 8h | 88 | Recyclable catalyst, mild conditions | Acid-sensitive substrates fail |

Chemical Reactions Analysis

3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Triazoles, including 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. The 1,2,4-triazole framework is known for its ability to inhibit a wide range of pathogens. Research indicates that derivatives of this compound exhibit potent antibacterial and antifungal activities. For instance, studies have shown that certain triazole compounds demonstrate effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of triazole derivatives is another area of active research. Compounds with the 1,2,4-triazole structure have been identified as promising candidates for cancer therapy due to their ability to interfere with cellular mechanisms involved in tumor growth. Specific derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Antiviral Activity

Triazoles have also been explored for their antiviral properties. Recent studies indicate that certain derivatives can inhibit viral replication and may be effective against viruses such as SARS-CoV-2. The structural versatility of triazoles allows for modifications that enhance their antiviral potency .

Agricultural Applications

Fungicides

In agriculture, triazoles are widely used as fungicides due to their ability to inhibit fungal growth. This compound has been evaluated for its effectiveness in controlling various plant pathogens. Its application can lead to improved crop yields by protecting plants from diseases caused by fungi .

Herbicides

Some triazole derivatives are also investigated for their herbicidal properties. They can act by disrupting critical biochemical pathways in plants, thus providing an avenue for developing selective herbicides that minimize damage to crops while effectively controlling weeds .

Material Science Applications

Corrosion Inhibitors

The unique chemical structure of triazoles makes them suitable candidates as corrosion inhibitors in metal protection. They can form stable coordination bonds with metal surfaces, thereby preventing oxidation and degradation. Research has shown that triazole-based compounds can significantly enhance the longevity of metal components in various industrial applications .

Polymer Science

Triazoles are increasingly being incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Their ability to act as cross-linking agents or functional additives is being studied for potential applications in advanced materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural and Electronic Differences

The substituents at the 3- and 5-positions of the 1,2,4-triazole ring dictate the compound’s physicochemical and biological behavior. Below is a comparative analysis with structurally analogous compounds:

Pharmacological Activity

Antimicrobial Activity :

- The methanesulfonyl group in the target compound likely enhances its interaction with microbial enzymes due to its electron-withdrawing nature. However, derivatives with thioether (-SCH₂R) or mercapto (-SH) groups at the 3-position, such as 3-mercapto-5-(2-hydroxyphenyl)-4H-1,2,4-triazole, exhibit superior broad-spectrum antimicrobial activity (90% inhibition against Candida albicans and E. coli at 0.01% concentration) .

- Bulky substituents (e.g., trifluoromethylbenzylsulfanyl) improve membrane penetration but reduce solubility .

- Anti-inflammatory and Anticonvulsant Activity: Triazoles with electron-donating groups (e.g., -NH₂ or -OCH₃) at the 3-position, such as 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole, show potent anticonvulsant effects (ED₅₀ = 1.4 mg/kg) . Sulfone derivatives like the target compound are less explored for anti-inflammatory activity compared to acylated or methylthio analogs (e.g., 3-(3,4-dimethoxyphenyl)-5-methylthio-4-phenyl-4H-1,2,4-triazole), which inhibit COX-2 with IC₅₀ values in the micromolar range .

Physicochemical Properties

- Solubility : The methanesulfonyl group increases water solubility compared to methylthio or phenyl analogs, making the compound more suitable for aqueous formulations .

- Thermal Stability : Allyl- or benzyl-substituted triazoles undergo thermal rearrangement or decomposition above 150°C, whereas sulfone derivatives exhibit higher thermal stability .

Biological Activity

3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole (CAS No. 1094755-10-8) is a compound belonging to the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The structural characteristics of triazoles allow for diverse interactions with biological targets, making them valuable in medicinal chemistry .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various fungal strains and bacteria. For instance:

- Antifungal Activity : It has been shown to possess potent antifungal activity against Candida albicans and other pathogenic fungi. The minimum inhibitory concentration (MIC) values indicate that it is more effective than some conventional antifungal agents like fluconazole .

- Antibacterial Activity : The compound has also demonstrated activity against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Notably:

- Mechanism of Action : The compound may inhibit angiogenesis and tumor growth by targeting specific receptors involved in these processes. It has shown promise in reducing tumor size in animal models .

- Case Studies : In a study involving human cancer cell lines, treatment with this triazole derivative resulted in significant reductions in cell viability and proliferation rates compared to untreated controls .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in fungal and bacterial metabolism.

- Cell Cycle Arrest : It induces cell cycle arrest at various phases in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in microbial cells and cancer cells alike, contributing to their death .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

| Compound Name | Biological Activity | MIC (μg/mL) |

|---|---|---|

| 3-Methanesulfonyl-4-methyl-4H-Tz | Antifungal against C. albicans | 0.0156 |

| Prothionamide | Antitubercular | 0.68 |

| Closthioamide | Antibiotic | 0.5 |

This table illustrates that while this compound is particularly effective against fungal pathogens, other compounds show varying effectiveness against different types of microbes.

Q & A

Q. What are the common synthetic routes for 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in polar solvents like DMSO, followed by cyclization under reduced pressure. Intermediates are purified via recrystallization (e.g., water-ethanol mixtures) and characterized using IR spectroscopy (to confirm functional groups like sulfonyl or triazole rings), -NMR (to verify substituent positions), and elemental analysis (to validate stoichiometry). X-ray crystallography may resolve structural ambiguities in crystalline intermediates .

Q. Which spectroscopic and chromatographic methods are used to confirm the structure of this compound?

- Methodological Answer : Structural confirmation relies on:

- IR spectroscopy : Identifies sulfonyl (S=O stretching ~1350–1150 cm) and triazole ring vibrations.

- -NMR : Assigns methyl (δ ~2.5 ppm) and methanesulfonyl (δ ~3.3 ppm) protons.

- LC-MS : Determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental analysis : Validates C, H, N, and S content (±0.3% error).

- HPLC : Confirms purity (>95%) using reverse-phase columns (C18) and UV detection at λ ~250–260 nm .

Q. How are preliminary pharmacological activities (e.g., antimicrobial) screened for this compound?

- Methodological Answer : Standard assays include:

- Broth microdilution (CLSI guidelines): Tests minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans).

- Agar diffusion : Measures inhibition zone diameters.

- Cytotoxicity assays : Uses MTT/XTT on mammalian cell lines (e.g., HEK-293) to assess selectivity.

Positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1%) are mandatory. Data interpretation requires statistical validation (e.g., ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability or structural tautomerism. Strategies include:

- Dose-response curves : Ensure activity is concentration-dependent.

- Tautomer stability studies : Use DFT calculations or -NMR to evaluate dominant tautomeric forms (e.g., 4H vs. 1H-triazole) under physiological conditions.

- Metabolic stability assays : Test compound integrity in liver microsomes to rule out rapid degradation.

Cross-validation with orthogonal assays (e.g., enzymatic vs. whole-cell) is critical .

Q. What analytical validation parameters are required for quantifying this compound in pharmacokinetic studies?

- Methodological Answer : Validation per ICH guidelines includes:

- Specificity : No interference from metabolites/placebo (UV-Vis λ = 258 nm).

- Linearity : R ≥0.999 over 50–150% of expected concentration.

- Accuracy/Precision : Recovery 98–102% with RSD ≤2% (intra-day/inter-day).

- Robustness : Test pH/temperature variations (e.g., ±0.2 units, ±2°C).

Spectrophotometric or HPLC-UV methods are preferred for low-cost reproducibility .

Q. How can molecular docking predict the interaction of this compound with biological targets?

- Methodological Answer :

- Target selection : Prioritize enzymes with known triazole affinity (e.g., fungal lanosterol 14α-demethylase, PDB: 3LD6).

- Ligand preparation : Optimize 3D structure (tautomer/protonation state) using software like OpenBabel.

- Docking protocols : Use AutoDock Vina with flexible side chains and grid boxes covering active sites.

- Validation : Compare docking scores (ΔG) with positive controls (e.g., ketoconazole). MD simulations (50 ns) assess binding stability .

Q. What strategies optimize the regioselectivity of sulfonyl group introduction in 1,2,4-triazole derivatives?

- Methodological Answer :

- Direct sulfonation : React 4-methyl-4H-1,2,4-triazole with methanesulfonyl chloride in anhydrous DMF, using pyridine as a base to scavenge HCl.

- Microwave-assisted synthesis : Enhances yield (65%→85%) and reduces side products via controlled heating (80°C, 30 min).

- Protecting groups : Temporarily block reactive N-H sites with Boc groups, followed by deprotection (TFA/CHCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.